molecular formula C48H52O26 B2856533 4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)- CAS No. 184840-84-4

4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-

Cat. No. B2856533
CAS RN: 184840-84-4
M. Wt: 1044.918
InChI Key: LBOXAMKXVULZTI-BGUPBKANSA-N
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Description

4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)- is a natural product found in Carthamus tinctorius with data available.

Scientific Research Applications

Blood Circulation and Blood Stasis

ASYB, along with Hydroxysafflor yellow A (HSYA), plays a significant role in promoting blood circulation and removing blood stasis in safflower . They contribute to the total bioactivity of safflower series of herb pairs .

Cardiovascular Diseases

The flower of Carthamus tinctorius L. (safflower), from which ASYB is derived, is known for treating blood stasis, coronary heart disease, hypertension, and cerebrovascular disease .

Neuroprotection

ASYB has been found to protect against cerebral ischemia/reperfusion (I/R) injury by attenuating oxidative stress and apoptosis via the Silent Information Regulator 1 (SIRT1) signaling pathway . This suggests that ASYB could be developed into a potential drug for treating cerebral I/R injury .

Oxidative Stress

In vitro studies have shown that ASYB can increase cell viability, depress oxidation properties, and reduce neuronal cell apoptosis .

Apoptosis Regulation

ASYB has been found to suppress apoptosis and decrease the oxidative stress reaction in vivo . It also affects the mRNA and protein expressions of the main factors in the SIRT1 pathway, including SIRT1, forkhead box O (FOXO) 1, and peroxisome proliferator–activated receptor coactivator 1α (PGC1α), and it decreases the expression of Bax while increasing the expression of Bcl-2 .

Active Ingredient in Chinese Medicine

ASYB is a major active water-soluble pigment in Safflower, a common ingredient in traditional Chinese medicine . It has not received enough attention yet, suggesting potential for further research and applications .

properties

IUPAC Name

(6E)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20+/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZTJVQKYBYAV-ARYFSBDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(/C=C/C6=CC=C(C=C6)O)\O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313846
Record name Anhydrosafflor yellow B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1044.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydrosafflor yellow B

CAS RN

184840-84-4
Record name Anhydrosafflor yellow B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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